molecular formula C15H10Cl2N2O3 B2687610 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-87-6

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2687610
CAS No.: 866152-87-6
M. Wt: 337.16
InChI Key: ILBMXKUDSGCGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is often associated with various biological activities and chemical properties.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of polymers and advanced materials due to its stable oxadiazole ring.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Enzyme Inhibition: It is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Agriculture: It is used in the development of agrochemicals, including pesticides and herbicides.

    Electronics: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

    Cyclization to Form the Oxadiazole Ring: The benzaldehyde derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.

    Final Product Formation: The resulting compound is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to the removal of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the oxadiazole ring.

    Reduction Products: Dechlorinated derivatives of the original compound.

    Substitution Products: Functionalized aromatic derivatives with groups such as nitro, sulfonic acid, or halogens.

Mechanism of Action

The mechanism by which 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    5-Phenyl-1,3,4-oxadiazole: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.

    5-{4-[(2,4-dichlorophenyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a dichlorophenyl group instead of a dichlorobenzyl group.

Uniqueness:

    Structural Features: The presence of the 2,4-dichlorobenzyl group imparts unique chemical reactivity and biological activity.

    Biological Activity: The compound’s specific interactions with enzymes and receptors distinguish it from other oxadiazole derivatives.

This detailed overview provides a comprehensive understanding of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(13(17)7-11)8-21-12-5-2-9(3-6-12)14-18-19-15(20)22-14/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMXKUDSGCGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.